

L-Threonine-¹⁵N: A Technical Guide for Researchers

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Compound of Interest

Compound Name: L-Threonine-15N

Cat. No.: B1632124

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of L-Threonine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of advanced research applications. This document details its chemical properties, experimental protocols for its use in metabolic labeling and structural biology, and relevant metabolic pathways.

Core Chemical Properties and Identification

L-Threonine-¹⁵N is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic enrichment allows for the precise tracking and quantification of threonine metabolism and its incorporation into proteins without the safety concerns and disposal issues associated with radioactive isotopes.

The key identification and physical properties of L-Threonine-¹⁵N are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	80681-09-0	[1][2]
Molecular Formula	C ₄ H ₉ ¹⁵ NO ₃	[1]
Molecular Weight	120.11 g/mol	[3][4]
Appearance	Solid	
Melting Point	256 °C (decomposes)	
Optical Activity	[α] _{20/D} -27.4°, c = 1 in H ₂ O	
Isotopic Purity	Typically ≥98 atom % ¹⁵ N	
Chemical Purity	Typically ≥98%	
Solubility	Soluble in water.	

Applications in Research and Development

L-Threonine-¹⁵N is a versatile tool in modern biological and biomedical research, with primary applications in:

- **Quantitative Proteomics (SILAC):** Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes L-Threonine-¹⁵N to metabolically label proteins in one cell population, which can then be compared with an unlabeled or differently labeled population to accurately quantify changes in protein abundance.
- **Metabolic Flux Analysis (MFA):** As a metabolic tracer, L-Threonine-¹⁵N allows researchers to follow the pathways of threonine metabolism and its contribution to other metabolic networks within a cell or organism.
- **Biomolecular NMR Spectroscopy:** The ¹⁵N nucleus is NMR-active, and its incorporation into proteins and other biomolecules aids in the determination of their three-dimensional structure and dynamics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Threonine- ^{15}N .

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment using L-Threonine- ^{15}N to quantify protein expression changes between two cell populations.

Materials:

- Cells of interest
- SILAC-grade cell culture medium deficient in L-lysine, L-arginine, and L-threonine
- Dialyzed fetal bovine serum (dFBS)
- "Light" L-Threonine (^{14}N)
- "Heavy" L-Threonine- ^{15}N
- Standard cell culture reagents and equipment
- Mass spectrometer (e.g., Orbitrap)

Methodology:

- Adaptation Phase:
 - Culture two populations of cells in parallel.
 - For the "heavy" population, supplement the SILAC medium with "heavy" L-Threonine- ^{15}N and "heavy" isotopes of lysine and arginine (if required for the specific experimental design).
 - For the "light" population, supplement the SILAC medium with the corresponding "light" amino acids.

- Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.
- Experimental Phase:
 - Once >95% incorporation is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).
 - After the treatment period, harvest the cells.
- Sample Preparation for Mass Spectrometry:
 - Combine equal numbers of cells from the "light" and "heavy" populations.
 - Lyse the combined cell pellet and extract the proteins.
 - Digest the proteins into peptides using a suitable protease (e.g., trypsin).
 - Clean up the peptide mixture using a desalting column.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ^{15}N (and other heavy isotopes).
 - The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two cell populations.

Protocol 2: ^{15}N -Labeling of Proteins in *E. coli* for NMR Studies

This protocol describes the expression and purification of a ^{15}N -labeled protein from *E. coli* for structural analysis by NMR spectroscopy.

Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.
- M9 minimal medium components.
- $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source.
- Glucose (or other carbon source).
- Trace elements solution.
- Appropriate antibiotics.
- IPTG (or other inducer).
- Protein purification equipment (e.g., chromatography system).
- NMR spectrometer.

Methodology:

- Starter Culture:
 - Inoculate a small volume (e.g., 5-10 mL) of LB medium with a single colony of the transformed E. coli.
 - Grow overnight at 37°C with shaking.
- Main Culture and Labeling:
 - Inoculate 1 L of M9 minimal medium containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source with the overnight starter culture.
 - Grow the culture at 37°C with shaking until the OD_{600} reaches 0.6-0.8.
- Protein Expression:

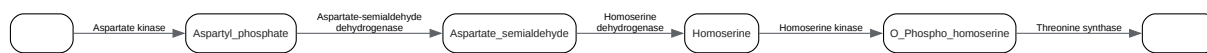
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture for an additional 3-16 hours at a suitable temperature (e.g., 18-37°C), optimized for the specific protein.
- Cell Harvesting and Protein Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
 - Purify the ^{15}N -labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
- NMR Sample Preparation:
 - Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer at a specific pH, containing 5-10% D_2O for the lock).
 - Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
 - Transfer the sample to a high-quality NMR tube.
- NMR Data Acquisition:
 - Acquire NMR spectra, such as a ^1H - ^{15}N HSQC experiment, to check for proper folding and to serve as a fingerprint of the protein for further structural and dynamic studies.

Signaling and Metabolic Pathways

L-Threonine is involved in several key metabolic pathways. Understanding these pathways is essential for designing and interpreting tracer experiments using L-Threonine- ^{15}N .

Threonine Biosynthesis Pathway

In microorganisms like *E. coli*, L-threonine is synthesized from aspartate in a multi-step enzymatic pathway.

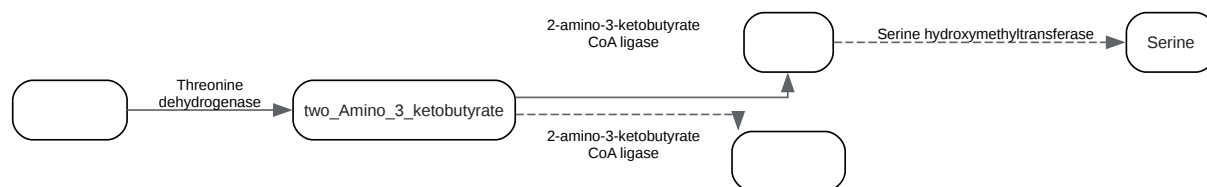


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Caption: L-Threonine biosynthesis pathway from aspartate.

Threonine Degradation Pathway

Threonine can be catabolized through several pathways, with a major one leading to the production of glycine and acetyl-CoA.

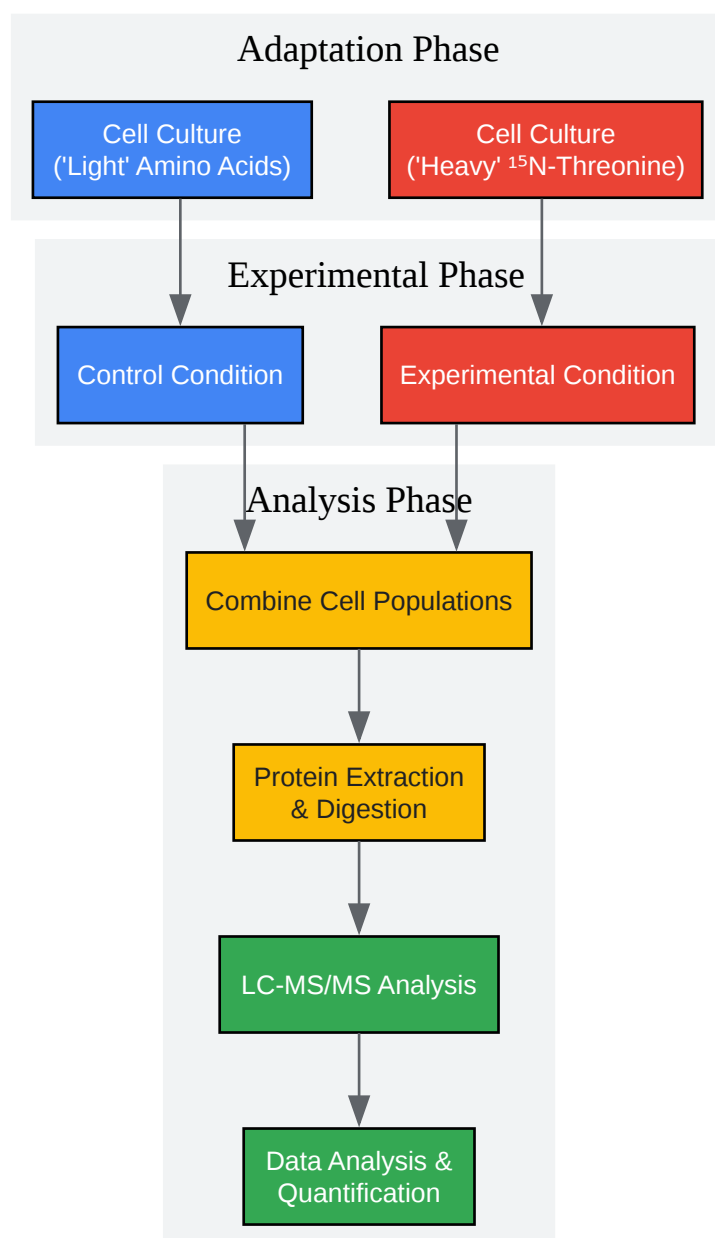


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Caption: Major catabolic pathway of L-Threonine.

SILAC Experimental Workflow

The general workflow for a quantitative proteomics experiment using SILAC is depicted below.



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Caption: General workflow for a SILAC experiment.

Conclusion

L-Threonine- ^{15}N is an indispensable tool for modern life science research. Its application in quantitative proteomics, metabolic flux analysis, and NMR-based structural biology provides invaluable insights into complex biological processes. The protocols and pathway diagrams

presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful stable isotope-labeled compound in their studies. Proper experimental design and careful execution of these methodologies will undoubtedly contribute to significant advancements in our understanding of biology and disease.

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